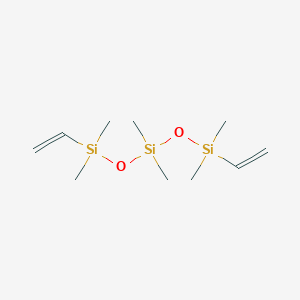

1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis[[ethenyl(dimethyl)silyl]oxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O2Si3/c1-9-13(3,4)11-15(7,8)12-14(5,6)10-2/h9-10H,1-2H2,3-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWYAJVOUCTAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)O[Si](C)(C)O[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59942-04-0, 610749-24-1 | |

| Record name | Dimethylvinylsilyl-terminated polydimethylsiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59942-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly[oxy(dimethylsilylene)], α-(ethenyldimethylsilyl)-ω-[(ethenyldimethylsilyl)oxy]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610749-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60939266 | |

| Record name | 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17980-39-1, 225927-21-9 | |

| Record name | 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17980-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3,5,5-hexamethyl-1,5-divinyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(phenylmethylsiloxane), vinyl terminated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane is a key organosilicon compound with the chemical formula C₁₀H₂₄O₂Si₃.[1] It is a linear siloxane characterized by a backbone of three silicon atoms linked by two oxygen atoms, with methyl groups attached to all silicon atoms and vinyl groups at the terminal positions.[1] This unique structure, particularly the presence of reactive vinyl groups, makes it a versatile building block in silicone chemistry, enabling its use in a wide array of applications, from the synthesis of advanced polymers to its use in biocompatible materials.[1] This guide provides a comprehensive overview of its molecular structure, synthesis, and diverse applications, offering insights for professionals in research and development.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₂₄O₂Si₃[1] |

| Molecular Weight | 260.55 g/mol [1] |

| CAS Number | 225927-21-9[1] |

| Appearance | Clear, colorless liquid[1] |

| Boiling Point | 80 °C at 20 Torr[2] |

| Density | 0.861 g/cm³[2] |

The molecular structure of this compound is defined by its trisiloxane backbone. The Si-O-Si linkages in siloxanes are known for their high flexibility, which imparts unique properties to the resulting materials. The presence of six methyl groups contributes to the compound's low surface tension and hydrophobicity, while the two terminal vinyl groups are the primary sites of reactivity.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the hydrolysis of chlorosilanes being a common approach. A prevalent laboratory and industrial synthesis involves the reaction of 1,5-disodiumoxyhexamethyltrisiloxane with a dichlorosilane, such as dichloromethylvinylsilane.[3][4]

Experimental Protocol: Synthesis via Dichloromethylvinylsilane

This protocol is based on established methods for the synthesis of vinyl-substituted siloxanes.

Materials:

-

1,5-disodiumoxyhexamethyltrisiloxane

-

Dichloromethylvinylsilane[5]

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous pyridine

-

Deionized water

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser under an inert atmosphere (e.g., argon), dissolve 1,5-disodiumoxyhexamethyltrisiloxane in anhydrous THF.

-

Add a small amount of anhydrous pyridine to the reaction mixture.

-

Cool the mixture to -60 °C with vigorous stirring.

-

Slowly add a solution of dichloromethylvinylsilane in anhydrous THF to the cooled reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 1 hour.

-

Monitor the reaction completion by checking the pH, which should be between 5 and 7.

-

Remove the excess THF using a rotary evaporator.

-

Add MTBE to the residue and wash the mixture with deionized water to remove the sodium chloride precipitate.

-

Separate the organic layer and remove the MTBE via rotary evaporation.

-

The crude product can be further purified by distillation under reduced pressure.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound is typically confirmed using a combination of spectroscopic techniques, including NMR, FTIR, and mass spectrometry.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Vinyl protons: Expected in the range of 5.7-6.2 ppm as a multiplet.

-

Methyl protons: Expected as a sharp singlet around 0.1 ppm.

¹³C NMR:

-

Vinyl carbons: Expected in the range of 130-140 ppm.

-

Methyl carbons: Expected around 0-2 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3080 | =C-H stretch (vinyl) |

| ~2960 | C-H stretch (methyl) |

| ~1600 | C=C stretch (vinyl) |

| ~1410 | Si-CH=CH₂ deformation |

| ~1260 | Si-CH₃ deformation |

| ~1000-1100 | Si-O-Si stretch (strong, broad) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of siloxanes typically results in fragmentation patterns characterized by the loss of methyl groups and cleavage of the siloxane backbone. While a specific mass spectrum for this compound is not provided in the search results, characteristic fragment ions for vinylsiloxanes would be expected.

Key Applications in Research and Development

The reactivity of the terminal vinyl groups in this compound makes it a valuable monomer and crosslinking agent in polymer chemistry.

Hydrosilylation Reactions

A primary application of this compound is in hydrosilylation reactions, where the vinyl groups react with Si-H bonds in the presence of a platinum catalyst.[1] This reaction is fundamental to the curing of many silicone elastomers and the synthesis of functionalized polysiloxanes.

Diagram of Hydrosilylation Polymerization:

Caption: Hydrosilylation of this compound.

Other Applications

-

Synthesis of Polysiloxanes and Copolymers: It serves as a crucial monomer in the preparation of various polysiloxanes with tailored properties.[1]

-

Development of Polysiloxaneimides: Used in the synthesis of organosoluble polysiloxaneimides that exhibit desirable properties like high thermal stability and specific dielectric characteristics.[1]

-

High-Temperature Gas Chromatography: Employed as a stationary phase for the separation of complex mixtures.[1]

-

UV-Curable Materials: The vinyl groups can participate in UV-initiated polymerization, making it a component in UV-curable inks, adhesives, and coatings.[1]

Conclusion

This compound is a cornerstone molecule in organosilicon chemistry. Its well-defined structure, featuring a flexible siloxane backbone and reactive terminal vinyl groups, provides a versatile platform for the synthesis of a wide range of polymeric materials. Understanding its molecular characteristics, synthesis, and reactivity is paramount for researchers and scientists aiming to develop novel materials with tailored properties for advanced applications in various fields, including materials science and drug development. Further research into the precise structural and spectroscopic details of this compound will undoubtedly continue to expand its utility and impact.

References

-

Thermophysical Properties of 1,1,3,3,5,5-Hexamethyltrisiloxane - Chemcasts. (URL: [Link])

-

Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers - MDPI. (URL: [Link])

-

Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers - Polymers (Basel). (URL: [Link])

-

Trisiloxane, 1,1,3,3,5,5-hexamethyl- - NIST WebBook. (URL: [Link])

-

1,1,3,3,5,5-Hexamethyltrisiloxane - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

-

Vinylsiloxane synthesis - Organic Chemistry Portal. (URL: [Link])

-

Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers - PubMed. (URL: [Link])

-

1,1,3,3,5,5-Hexamethyl-1,5-di-p-tolyltrisiloxane - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

-

1,1,3,3,5,5-HEXAMETHYLTRISILOXANE - Gelest, Inc. (URL: [Link])

-

1,1,3,3,5,5-Hexamethyltrisiloxane - PubChem. (URL: [Link])

-

13C NMR Chemical Shifts - University of Wisconsin-Madison. (URL: [Link])

-

Trisiloxane, 1,1,1,5,5,5-hexamethyl-3,3-bis[(trimethylsilyl)oxy]- - NIST WebBook. (URL: [Link])

-

1,1,3,3,5,5-Hexamethyltrisiloxane - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])

Sources

An In-Depth Technical Guide to the Synthesis of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane

Introduction

1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane is a pivotal organosilicon compound, identified by its CAS number 225927-21-9 and molecular formula C₁₀H₂₄O₂Si₃.[1][2] Its structure, featuring a flexible trisiloxane backbone capped with reactive vinyl groups, makes it an indispensable building block in silicone chemistry. These terminal vinyl groups are amenable to a variety of addition reactions, most notably platinum-catalyzed hydrosilylation, enabling its use as a crosslinker or a chain extender in the formulation of high-performance silicone elastomers, adhesives, and coatings.[1][3] This guide provides an in-depth exploration of the primary synthesis pathways for this versatile molecule, offering both theoretical understanding and practical, field-proven protocols for researchers and development professionals.

Core Synthesis Strategies

The synthesis of this compound can be logically approached through two primary retrosynthetic strategies:

-

Convergent Condensation: This highly efficient method involves the coupling of a pre-formed central siloxane unit with vinyl-functionalized silicon electrophiles. It offers excellent control over the final structure and minimizes the formation of polymeric byproducts.

-

Co-hydrolysis of Silane Precursors: A more traditional approach where vinyl- and methyl-substituted chlorosilanes are hydrolyzed together. While seemingly straightforward, this pathway often leads to a statistical distribution of linear and cyclic oligomers, requiring rigorous purification.

This guide will focus primarily on the Convergent Condensation pathway, as it represents a more controlled and higher-yielding laboratory and industrial method.[4][5]

Pathway 1: Convergent Condensation via Siloxanediolate

This pathway is arguably the most elegant and controlled method for synthesizing the target molecule. The core principle involves the reaction of a pre-formed, well-defined trisiloxane nucleophile, 1,5-disodiumoxyhexamethyltrisiloxane, with an appropriate vinyl-containing chlorosilane. This avoids the statistical mixtures common in co-hydrolysis reactions.

The causality behind this choice is rooted in reaction control. By starting with the trisiloxane backbone (as its disodium salt), the reaction becomes a simple double displacement, precisely placing the vinyl groups at the terminal positions. The use of low temperatures is critical to moderate the high reactivity of the siloxanediolate and prevent unwanted side reactions, such as cleavage of the siloxane bonds or polymerization.[2][4]

Visualizing the Convergent Condensation Pathway

Caption: Convergent synthesis of the target molecule.

Experimental Protocol: Synthesis via Condensation

This protocol is adapted from methodologies reported for the synthesis of related organocyclosiloxanes, which utilize the same core reaction between 1,5-disodiumoxyhexamethylsiloxane and a chlorosilane.[4][5][6]

Materials:

-

1,5-Disodiumoxyhexamethylsiloxane

-

Chlorodimethylvinylsilane

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl t-butyl ether (MTBE)

-

Deionized Water

-

Anhydrous Sodium Sulfate

Procedure:

-

Reactor Setup: A 500 mL three-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and kept under a positive pressure of dry nitrogen.

-

Reactant Charging: Add a solution of 1,5-disodiumoxyhexamethylsiloxane in anhydrous THF to the reaction flask.

-

Temperature Control: Cool the stirred reaction mixture to -60°C using a dry ice/acetone bath. The low temperature is crucial for controlling the reaction exotherm and minimizing side product formation.[2][4]

-

Reagent Addition: Slowly add two molar equivalents of chlorodimethylvinylsilane, dissolved in anhydrous THF, to the reaction mixture via the dropping funnel over a period of 1-2 hours. Maintain the temperature below -50°C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours to ensure the reaction goes to completion.

-

Work-up:

-

The excess THF is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is redissolved in MTBE.

-

The organic phase is washed several times with deionized water to remove the sodium chloride precipitate.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent (MTBE) is removed on a rotary evaporator.

-

-

Purification: The crude product is purified by fractional vacuum distillation to yield the final this compound as a colorless, transparent liquid.[2]

Pathway 2: Co-hydrolysis of Chlorosilanes

This classical method involves the simultaneous hydrolysis of dimethyldichlorosilane and a vinyl-containing chlorosilane, followed by condensation. While it uses readily available precursors, the primary challenge is controlling the polymerization process. The reaction typically yields a mixture of linear and cyclic siloxanes of varying chain lengths, from which the desired trisiloxane must be isolated.

The causality of this mixture lies in the reaction mechanism. Hydrolysis of dichlorosilanes generates highly reactive silanediols, which can condense intermolecularly to form linear chains or intramolecularly to form cyclic species. The ratio of these products is highly dependent on reaction conditions such as temperature, pH, and the rate of addition of reactants.[7][8]

Visualizing the Co-hydrolysis Workflow

Caption: Generalized workflow for siloxane synthesis.

Comparative Analysis of Synthesis Pathways

The choice of synthesis pathway depends heavily on the desired scale, purity requirements, and available starting materials.

| Parameter | Pathway 1: Convergent Condensation | Pathway 2: Co-hydrolysis |

| Control | High: Precise control over molecular structure. | Low: Produces a statistical mixture of oligomers. |

| Yield | Generally high for the target molecule (yields of 55-75% have been reported for similar reactions).[4][5] | Lower for the specific target molecule due to byproduct formation. |

| Purity | High purity achievable with standard purification. | Requires extensive fractional distillation to isolate the desired product. |

| Scalability | Readily scalable with appropriate thermal management. | Can be challenging to control on a large scale. |

| Precursors | Requires synthesis of the disodium salt precursor. | Uses common bulk chemicals (chlorosilanes). |

Purification and Characterization

Regardless of the synthetic route, purification and characterization are essential to ensure the final product meets the required specifications.

-

Purification: Fractional vacuum distillation is the most effective method for purifying this compound, separating it from lower or higher boiling point siloxanes.[2]

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Confirms the molecular structure by identifying the vinyl and methyl protons and their respective silicon environments.[5]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies characteristic vibrational bands, such as Si-O-Si stretching and C=C stretching of the vinyl groups.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Assesses purity and confirms the molecular weight of the compound.

-

Conclusion

The synthesis of this compound is most effectively and controllably achieved through a convergent condensation pathway utilizing 1,5-disodiumoxyhexamethylsiloxane and a vinyl-functionalized chlorosilane. This method offers superior control over the molecular architecture and results in higher yields of the desired product compared to the statistical co-hydrolysis of chlorosilane precursors.[4][5] A thorough understanding of the underlying reaction mechanisms and meticulous control over experimental conditions are paramount for the successful and reproducible synthesis of this critical silicone intermediate.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound (225927-21-9) for sale [vulcanchem.com]

- 3. How is Vinyl Terminated Silicone Fluid produced? - Vinyl Terminated Silicone Fluid factory-BIYUAN [vinylterminated.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Vinylsiloxane synthesis [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE synthesis - chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE | 1189-93-1 [chemicalbook.com]

- 17. 1,1,3,3,5,5-六甲基三硅氧烷 95% | Sigma-Aldrich [sigmaaldrich.com]

- 18. pharmaffiliates.com [pharmaffiliates.com]

- 19. WO2012172176A9 - Method of synthesizing siloxane monomers and use thereof - Google Patents [patents.google.com]

- 20. 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE | [gelest.com]

- 21. Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound, hereafter referred to as M²ⱽ, is a pivotal organosilicon compound defined by a flexible trisiloxane backbone and two terminal, highly reactive vinyl groups.[1][2] Its mechanism of action is fundamentally rooted in its capacity to undergo platinum-catalyzed hydrosilylation reactions, a process that enables the formation of stable carbon-silicon and siloxane bonds.[1] This reactivity makes M²ⱽ an indispensable building block in materials science and polymer chemistry, where it functions primarily as a potent crosslinking agent and a key monomer for synthesizing advanced polysiloxane networks.[1] Its applications span from the creation of high-performance silicone elastomers and coatings to the development of biocompatible materials for medical devices and drug delivery systems. This guide elucidates the core mechanistic principles of M²ⱽ, explores its diverse applications with a focus on biomedical contexts, and provides validated experimental frameworks for its use.

Molecular Profile and Reactive Nature

The utility of M²ⱽ is a direct consequence of its unique molecular architecture. The linear, flexible Si-O-Si backbone provides foundational properties such as thermal stability and low surface tension, characteristic of siloxanes.[3] However, the defining features are the vinyl groups (-CH=CH₂) at the 1 and 5 positions. These terminal double bonds are the epicenters of reactivity, rendering the molecule a bifunctional unit capable of bridging other molecules.

Table 1: Physicochemical Properties of M²ⱽ

| Property | Value / Description | Source(s) |

| CAS Number | 225927-21-9; 17980-39-1 | [1][4] |

| Molecular Formula | C₁₀H₂₄O₂Si₃ | [1][2] |

| Molecular Weight | 260.55 g/mol | [1][2] |

| Appearance | Colorless transparent liquid | [2] |

| Structure | Trisiloxane backbone with six methyl groups and two terminal vinyl groups.[1] | [1][2] |

| Boiling Point | 80 °C | [4] |

| Purity | ≥98% | [2] |

Comparative Analysis with Structural Analogs

To fully appreciate the role of the vinyl groups, it is instructive to compare M²ⱽ with its non-vinylated counterpart, 1,1,3,3,5,5-Hexamethyltrisiloxane . This analog, lacking the reactive vinyl termini, is largely inert in addition reactions.[3] Its applications are consequently passive, serving as a lubricant, dielectric fluid, or solvent, where low reactivity is a desired trait.[1][3] The crucial difference is the vinyl group's ability to participate in polymerization, a pathway unavailable to the fully methylated version.[1] This highlights that the core mechanism of M²ⱽ is intrinsically tied to the functionality of its terminal unsaturated bonds.

The Core Mechanism: Platinum-Catalyzed Hydrosilylation

The predominant mechanism of action for M²ⱽ is its participation in hydrosilylation, an addition reaction where a silicon-hydride (Si-H) bond adds across the carbon-carbon double bond of the vinyl group.[1][5] This reaction is exceptionally efficient and clean, typically proceeding with high yields and no byproducts.[5] The transformation requires a catalyst, most commonly a platinum-based complex such as Karstedt's catalyst.[5]

The widely accepted catalytic cycle for this process is the Chalk-Harrod mechanism .[5]

The Chalk-Harrod Catalytic Cycle:

-

Oxidative Addition: The cycle initiates with the oxidative addition of the hydrosilane (R₃Si-H) to the low-valent platinum(0) catalyst center, forming a Pt(II)-hydrido-silyl complex.

-

Olefin Coordination (π-Complex Formation): The vinyl group of M²ⱽ coordinates to the platinum center.

-

Migratory Insertion: The coordinated alkene inserts into the Pt-H bond. This is the rate-determining step and dictates the regioselectivity of the reaction. For terminal alkenes like the vinyl groups on M²ⱽ, the insertion typically occurs in an anti-Markovnikov fashion, where the silicon atom attaches to the terminal carbon.[5][6]

-

Reductive Elimination: The final step is the reductive elimination of the newly formed alkyl-silyl group, which yields the final product (a stable Si-C bond) and regenerates the active Pt(0) catalyst, allowing the cycle to continue.[5]

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Mechanism in Action: Applications in Materials Science

The bifunctional nature of M²ⱽ allows it to act as a highly effective crosslinker, forming three-dimensional polymer networks. This is the foundational principle behind the creation of many silicone materials.

Formation of Silicone Elastomers

In a typical formulation, M²ⱽ is mixed with a polysiloxane containing multiple Si-H groups (a hydride-terminated polymer). Upon addition of a platinum catalyst, the hydrosilylation reaction occurs at both ends of the M²ⱽ molecule, "stitching" the long polymer chains together. This creates a cross-linked network that manifests macroscopically as a flexible, durable silicone elastomer.

Caption: Crosslinking of hydride-terminated polysiloxanes using M²ⱽ.

Relevance in Biomedical and Drug Development

The unique properties of polysiloxanes—such as biocompatibility, chemical inertness, and high gas permeability—make them ideal for biomedical applications.[5] The hydrosilylation chemistry involving M²ⱽ is pivotal for creating these specialized materials.

-

Medical Grade Silicone Elastomers: The crosslinking mechanism described above is used to produce stable, flexible elastomers for medical tubing, seals, and components of medical devices.[5] The clean, byproduct-free nature of the hydrosilylation reaction is critical for ensuring the purity and safety of these materials.

-

Surface Modification: M²ⱽ can be used to functionalize the surfaces of biomedical materials to alter their hydrophobicity or to immobilize biomolecules, enhancing biocompatibility.[5]

-

Drug Delivery Matrices: The controlled formation of a cross-linked siloxane network allows for the creation of matrices that can encapsulate therapeutic agents.[5] The porosity and diffusion characteristics of this network can be tailored by controlling the crosslinking density, enabling the designed release of drugs over time.

While M²ⱽ itself is a reactive intermediate, the resulting cross-linked silicone polymers are generally considered to have low toxicity. However, a thorough toxicological assessment of any final material intended for biomedical use is imperative, focusing on leachables and extractables, including any residual catalyst.

Experimental Protocols

Protocol 1: Synthesis of a Silicone Elastomer via Hydrosilylation

This protocol describes a standard procedure for creating a silicone elastomer using M²ⱽ as a crosslinking agent.

Materials:

-

Vinyl-terminated polydimethylsiloxane (PDMS-V)

-

Hydride-terminated polydimethylsiloxane (PDMS-H)

-

This compound (M²ⱽ)

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex in xylene)

-

Anhydrous toluene

Procedure:

-

Preparation of Part A (Vinyl Component): In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve a specific molar ratio of PDMS-V and M²ⱽ in anhydrous toluene. The ratio will determine the crosslink density.

-

Preparation of Part B (Hydride Component): In a separate flask, dissolve the PDMS-H in anhydrous toluene. The molar ratio of Si-H groups to total vinyl groups (from both PDMS-V and M²ⱽ) should typically be between 1.1:1 and 1.5:1 to ensure complete reaction of the vinyl groups.

-

Catalyst Addition: To Part A, add Karstedt's catalyst. A typical loading is 5-10 ppm of platinum relative to the total mass of the siloxane components. Mix thoroughly.

-

Mixing and Curing: Add Part B to Part A and mix vigorously for 1-2 minutes until the mixture is homogeneous.

-

Molding and Curing: Pour the mixture into a mold and cure in an oven. Curing conditions can vary, but a typical cycle is 1 hour at 80°C followed by a post-cure at 150°C for 2-4 hours to ensure full crosslinking and removal of any volatile components.

-

Characterization: The resulting elastomer can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to monitor the disappearance of Si-H and vinyl peaks, and Dynamic Mechanical Analysis (DMA) to determine its mechanical properties.

Table 2: Representative Hydrosilylation Conditions & Outcomes

| Parameter | Condition | Expected Outcome / Rationale |

| Catalyst | Karstedt's Catalyst (Pt-based) | High efficiency and anti-Markovnikov selectivity.[5] |

| Catalyst Loading | 5-20 ppm Platinum | Balances reaction rate with cost and potential for residual catalyst. |

| Reactant Ratio (Si-H : Vinyl) | 1.1:1 to 1.5:1 | A slight excess of Si-H ensures all vinyl groups are consumed, maximizing crosslink density. |

| Solvent | Anhydrous Toluene or Solvent-free | Toluene can aid in homogenization; solvent-free systems are preferred for purity. |

| Temperature | Room Temperature to 150°C | Higher temperatures accelerate the curing process but can affect pot life. |

| Conversion | >99% | Hydrosilylation is a highly efficient reaction, leading to near-complete conversion.[6] |

Conclusion

The mechanism of action of this compound is elegantly straightforward yet profoundly impactful. Its twin vinyl groups, activated by platinum catalysis, drive a highly efficient hydrosilylation reaction that serves as the cornerstone for constructing complex, cross-linked polysiloxane networks. This fundamental mechanism enables the synthesis of a vast array of materials, from industrial coatings to sophisticated biomedical devices and drug delivery systems. For researchers and developers, a deep understanding of this mechanism is not merely academic; it is the key to rationally designing and fabricating next-generation silicone-based materials with precisely tailored properties for any given application.

References

- This compound - Benchchem.

- 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol: Properties, Applic

- 1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane - MySkinRecipes.

- Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers.

- This compound - Vulcanchem.

- CAS 1189-93-1: 1,1,3,3,5,5-Hexamethyltrisiloxane - CymitQuimica.

- 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE | 1189-93-1 - ChemicalBook.

- Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers.

- Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers - Semantic Scholar.

- 1,1,3,3,5,5-Hexamethyltrisiloxane - Chem-Impex.

- This compound - ChemicalBook.

- Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applic

- Application Notes and Protocols: Hydrosilylation Reactions Involving Divinyltetramethyldisiloxane - Benchchem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound (225927-21-9) for sale [vulcanchem.com]

- 3. CAS 1189-93-1: 1,1,3,3,5,5-Hexamethyltrisiloxane [cymitquimica.com]

- 4. This compound CAS#: 17980-39-1 [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane in Organic Solvents

Introduction

1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane is a key organosilicon compound characterized by a flexible siloxane backbone with reactive vinyl groups at both ends of the molecule. This unique structure imparts a combination of desirable properties, making it a critical intermediate in the synthesis of a wide array of silicone-based materials, including elastomers, resins, and coatings. The vinyl functionalities allow for cross-linking reactions, such as hydrosilylation, which is fundamental to the curing of many silicone polymers.[1] Understanding the solubility of this divinyltrisiloxane in various organic solvents is paramount for its effective use in synthesis, formulation, and processing.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this versatile molecule. The guide will delve into the theoretical principles governing its solubility, present qualitative solubility data in a range of common organic solvents, and provide a detailed experimental protocol for determining miscibility.

Theoretical Principles of Solubility

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The key to understanding its solubility lies in its molecular structure, which features both nonpolar and weakly polar characteristics.

The siloxane backbone (Si-O-Si) and the methyl groups contribute to the molecule's nonpolar nature, making it amenable to dissolution in nonpolar organic solvents. The presence of terminal vinyl groups, however, introduces a degree of polarizability, which can influence its interaction with more polar solvents. It has been noted that the divinyl derivative of hexamethyltrisiloxane exhibits a higher solubility in polar solvents compared to its non-vinylated counterpart.[1]

For polymer solutions, the Flory-Huggins theory provides a thermodynamic model to understand miscibility. The theory introduces an interaction parameter, χ, which accounts for the enthalpy of mixing between a polymer and a solvent. A smaller value of χ indicates a more favorable interaction and, consequently, better solubility. While this compound is a relatively small molecule, this theory can offer insights into its behavior when blended with polymeric materials or when considering its solvency for polymeric additives.

The interplay of these factors results in the observed solubility profile of this compound across a spectrum of organic solvents.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in a variety of common organic solvents based on available literature. It is important to note that quantitative data is scarce, and these descriptions are based on general observations for vinyl-terminated silicone fluids and related compounds.

| Solvent Class | Solvent | Solubility |

| Aromatic Hydrocarbons | Toluene | Soluble[2] |

| Benzene | Soluble[3] | |

| Aliphatic Hydrocarbons | Hexane | Soluble |

| Mineral Oils | Soluble[2] | |

| Kerosene | Soluble[3] | |

| Ketones | Acetone | Soluble[1][2] |

| Methyl Ethyl Ketone | Soluble[3] | |

| Ethers | Diethyl Ether | Soluble[3] |

| Tetrahydrofuran (THF) | Soluble | |

| Methyl tert-Butyl Ether (MTBE) | Soluble | |

| Alcohols | Ethanol | Slightly Soluble[1][3] |

| Isopropanol | Slightly Soluble | |

| Other | Cyclopentasiloxane | Soluble[2] |

| Isododecane | Soluble[2] | |

| Tetrachloromethane | Soluble[3] | |

| Water | Insoluble[3] |

Experimental Protocol for Determining Miscibility

The following is a generalized, step-by-step protocol for determining the miscibility of this compound in an organic solvent at room temperature. This method is adapted from the principles outlined in ASTM D1722 for water miscibility and can be applied to liquid-liquid systems.

Objective: To qualitatively assess the miscibility of this compound with a selected organic solvent at various volume ratios.

Materials:

-

This compound (reagent grade or higher)

-

Selected organic solvent (reagent grade or higher)

-

Calibrated glass vials or test tubes with closures

-

Pipettes or graduated cylinders for accurate volume measurement

-

Vortex mixer or shaker

-

A well-lit area with a dark background for visual inspection

Procedure:

-

Preparation of Test Mixtures:

-

Label a series of clean, dry glass vials for each volume ratio to be tested (e.g., 1:9, 1:4, 1:1, 4:1, 9:1 of siloxane to solvent).

-

Using a calibrated pipette or graduated cylinder, accurately dispense the required volume of this compound into the corresponding labeled vials.

-

Carefully add the corresponding volume of the organic solvent to each vial.

-

-

Mixing:

-

Securely cap each vial.

-

Agitate the mixtures vigorously using a vortex mixer or by shaking for a predetermined amount of time (e.g., 1-2 minutes) to ensure thorough mixing.

-

-

Observation and Classification:

-

Allow the vials to stand undisturbed for a specified period (e.g., 1 hour, 4 hours, and 24 hours) at a controlled room temperature.

-

Visually inspect each vial against a dark background for any signs of immiscibility.

-

Record the observations for each mixture at each time point. The following classification can be used:

-

Miscible: The mixture is a single, clear, and homogenous phase with no visible separation, cloudiness, or precipitation.

-

Partially Miscible: The mixture initially appears homogenous but forms two distinct layers upon standing, or the mixture is cloudy/turbid, indicating the presence of a dispersed phase.

-

Immiscible: The two liquids do not mix and form two distinct layers immediately after mixing.

-

-

Diagram of Experimental Workflow:

Caption: Experimental Workflow for Miscibility Determination

Molecular Interactions and Solubility

The solubility of this compound in different organic solvents is a direct consequence of the balance of intermolecular forces. The following diagram illustrates the key interactions at play.

Caption: Molecular Interactions Governing Solubility

Safety, Handling, and Storage

As a responsible scientist, it is imperative to be fully aware of the safety and handling precautions for any chemical. While a specific Safety Data Sheet (SDS) for this compound should always be consulted prior to use, general safety guidelines for similar siloxane compounds include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Work in a well-ventilated area, such as a fume hood, to minimize inhalation of any potential vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials such as strong oxidizing agents.

Always refer to the manufacturer's specific SDS for detailed safety information, including first-aid measures, fire-fighting measures, and disposal considerations.

Conclusion

This compound exhibits broad solubility in a range of nonpolar and moderately polar organic solvents, a characteristic that underpins its utility in numerous applications. Its solubility is primarily driven by dispersion forces, with the terminal vinyl groups contributing to a slight increase in polarity. This guide has provided a theoretical framework for understanding its solubility, qualitative solubility data, and a practical protocol for its experimental determination. For any specific application, it is highly recommended to perform solubility testing under the exact conditions of use to ensure optimal performance and process efficiency.

References

-

Biyuan. (n.d.). Can Vinyl Terminated Silicone Fluid be mixed with organic solvents? Retrieved from [Link]

-

OSi Silicone. (n.d.). Vinyl Silicone Fluids / Vinyl Silicone Oils. Retrieved from [Link]

-

Nanjing Silfluo New Material Co., Ltd. (n.d.). Exploring the Versatility of Poly Methyl Vinyl Siloxane In Various Industries. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Can Vinyl Terminated Silicone Fluid be mixed with organic solvents? - Vinyl Terminated Silicone Fluid factory-BIYUAN [vinylterminated.com]

- 3. Exploring the Versatility of Poly Methyl Vinyl Siloxane In Various Industries - Nanjing Silfluo New Material Co., Ltd. [silfluosilicone.com]

A Technical Guide to the Spectroscopic Characterization of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane

Abstract

This technical guide provides a comprehensive analysis of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane using fundamental spectroscopic techniques: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS). Intended for researchers, scientists, and professionals in drug development and materials science, this document details the principles, experimental protocols, and interpretation of the spectral data. The synergistic use of these techniques offers a robust method for structural confirmation, purity assessment, and quality control of this versatile organosilicon compound.

Introduction

This compound is an organosilicon compound featuring a linear trisiloxane backbone with methyl and vinyl functional groups. Its molecular formula is C₁₀H₂₄O₂Si₃, and it has a molecular weight of approximately 260.55 g/mol .[1] The presence of terminal vinyl groups makes it a valuable precursor in silicone chemistry, particularly for hydrosilylation reactions, which are crucial for creating cross-linked polymers and functionalized polysiloxanes.[1]

Accurate structural elucidation and purity verification are paramount for its application in advanced materials and as an intermediate in chemical synthesis. NMR and mass spectrometry are indispensable tools for this purpose, providing unambiguous information about the molecular framework and composition.[1][2] This guide explains the characteristic spectral signatures of this compound, offering a foundational reference for its analysis.

Molecular Structure

The chemical structure of this compound is defined by a central silicon atom bonded to two oxygen atoms and two methyl groups, flanked by two terminal silicon atoms, each bonded to one oxygen, two methyl groups, and a vinyl group.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms within the molecule. For organosilicon compounds, the electronegativity of silicon influences the shielding of nearby protons, resulting in characteristic chemical shifts.[3]

Experimental Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar compounds and its residual proton signal at ~7.26 ppm provides a convenient reference.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS, Si(CH₃)₄) as an internal standard, which is defined as 0.00 ppm.[3]

-

Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).[4] Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Interpretation

The ¹H NMR spectrum is expected to show two main groups of signals corresponding to the methyl and vinyl protons.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| Methyl (Si-CH ₃) | ~0.1 - 0.2 | Singlet (s) | 18H | Protons on methyl groups attached to silicon are highly shielded and appear far upfield, close to the TMS reference.[5] |

| Vinyl (Si-CH =CH ₂) | ~5.7 - 6.2 | Multiplet (m) | 6H | The vinyl protons form a complex spin system (ABC or AMX type), resulting in a multiplet. Their chemical shift is in the typical olefinic region.[5] |

The integration ratio of the methyl protons to the vinyl protons should be 18:6, which simplifies to 3:1. This ratio is a critical diagnostic for confirming the structure and assessing the purity of the compound.

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each chemically unique carbon atom.

Experimental Protocol

-

Sample Preparation: A more concentrated sample (50-100 mg in ~0.6 mL of CDCl₃) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Acquisition: Acquire the spectrum on a suitable NMR spectrometer, using a standard proton-decoupled pulse sequence. The CDCl₃ solvent signal at ~77 ppm serves as a common chemical shift reference.[3]

Data Interpretation

The ¹³C NMR spectrum is expected to show four distinct signals.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Assignment Rationale |

| Methyl (Si-C H₃ on central Si) | ~1.0 - 2.0 | The carbon of the methyl groups attached to the central silicon atom. |

| Methyl (Si-C H₃ on terminal Si) | ~-0.5 - 0.5 | The carbon of the methyl groups on the terminal silicon atoms, which are slightly more shielded. |

| Vinyl (=C H₂) | ~132 - 134 | The terminal carbon of the vinyl group, deshielded by the double bond. |

| Vinyl (Si-C H=) | ~138 - 140 | The internal carbon of the vinyl group, attached to the silicon atom. |

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like siloxanes.

Experimental Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) column for separation from any impurities.

-

Ionization: Use a standard electron ionization source (typically 70 eV).

-

Analysis: Scan a suitable mass-to-charge (m/z) range (e.g., 40-300 amu) to detect the molecular ion and key fragments.

Data Interpretation

The mass spectrum will show a molecular ion peak (M⁺) and a series of fragment ions.

| m/z Value | Proposed Fragment | Formula | Interpretation |

| 260 | [M]⁺ | [C₁₀H₂₄O₂Si₃]⁺ | The molecular ion. Its presence confirms the molecular weight. |

| 245 | [M - CH₃]⁺ | [C₉H₂₁O₂Si₃]⁺ | Loss of a methyl group, a very common fragmentation pathway for organosilanes. |

| 187 | [M - C₄H₇Si]⁺ | [C₆H₁₇O₂Si₂]⁺ | Loss of a dimethylvinylsilyl group. |

| 147 | [ (CH₃)₂SiOSi(CH₃)₂ ]⁺ | [C₄H₁₂OSi₂]⁺ | A common rearrangement fragment in siloxanes. |

| 73 | [Si(CH₃)₃]⁺ | [C₃H₉Si]⁺ | While not directly part of the initial structure, this is a very stable and common fragment from rearrangement in the mass spectrometer. |

Fragmentation Pathway

The primary fragmentation event is often the loss of a methyl radical due to the relative stability of the resulting silylium ion.

Caption: Primary fragmentation pathways for this compound in EI-MS.

Integrated Spectroscopic Analysis

The true power of these analytical techniques lies in their combined application.

-

¹H NMR confirms the presence and ratio of methyl and vinyl protons.

-

¹³C NMR verifies the carbon backbone, distinguishing between the different methyl and vinyl carbon environments.

-

Mass Spectrometry establishes the molecular weight and provides a fragmentation fingerprint that is consistent with the proposed structure.

Together, these three methods provide a self-validating system for the unambiguous identification and purity assessment of this compound, ensuring its suitability for high-specification applications.

References

-

MDPI. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Organosilicon Compounds. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). 29Si NMR Experiments in Solutions of Organosilicon Compounds. ResearchGate. Available at: [Link]

-

NIH. (n.d.). Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks. PMC - NIH. Available at: [Link]

-

RSC Publishing. (n.d.). Synthesis and structure of new vinylcoppersiloxanes and stereoregular organocyclosilsesquioxanes based on them. New Journal of Chemistry. Available at: [Link]

-

NIST. (n.d.). Trisiloxane, 1,1,3,3,5,5-hexamethyl-. NIST WebBook. Available at: [Link]

-

ResearchGate. (n.d.). Assignment of chemical shift of silane species with bond state in 29 Si NMR spectra. ResearchGate. Available at: [Link]

-

PubMed Central. (2025). Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers. PMC. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of the polysiloxane 12 in CDCl3 at 400 MHz. ResearchGate. Available at: [Link]

-

NIH. (2021). Linear/Ladder-Like Polysiloxane Block Copolymers with Methyl-, Trifluoropropyl- and Phenyl- Siloxane Units for Surface Modification. PMC - NIH. Available at: [Link]

-

SpectraBase. (n.d.). 1,1,3,3,5,5-Hexamethyltrisiloxane - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

Pascal-Man. (n.d.). Si NMR Some Practical Aspects. Pascal-Man. Available at: [Link]

-

Gelest, Inc. (n.d.). 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE. Gelest, Inc. Available at: [Link]

-

PubChem. (n.d.). 1,1,3,3,5,5-Hexamethyltrisiloxane. PubChem. Available at: [Link]

-

University of Ottawa. (n.d.). (29Si) Silicon NMR. University of Ottawa. Available at: [Link]

-

ResearchGate. (n.d.). Typical 29Si NMR Chemical Shifts. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). 29Si NMR Spectroscopy of Organosilicon Compounds. ResearchGate. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Precise synthesis of linear polysiloxanes with a polar side-chain structure by organocatalytic controlled/living ring-opening polymerization of (3- cyanopropyl)pentamethylcyclotrisiloxane. The Royal Society of Chemistry. Available at: [Link]

-

OSTI.GOV. (n.d.). NMR Spectroscopy Characterization of Silicone Polymers and Fluids Used in Electronic Components. OSTI.GOV. Available at: [Link]

-

Chemistry LibreTexts. (2020). 12.3: Chemical Shifts and Shielding. Chemistry LibreTexts. Available at: [Link]

-

RSC Publishing. (n.d.). Origin of the 29Si NMR chemical shift in R3Si–X and relationship to the formation of silylium (R3Si+) ions. Dalton Transactions. Available at: [Link]

-

NIST. (n.d.). Trisiloxane, 1,1,1,5,5,5-hexamethyl-3,3-bis[(trimethylsilyl)oxy]-. NIST WebBook. Available at: [Link]

-

ResearchGate. (2025). Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. Available at: [Link]

-

PubMed. (n.d.). Derivatization in mass spectrometry--1. Silylation. PubMed. Available at: [Link]

-

ResearchGate. (2025). Mass Spectrometry of Methylcyclosiloxanes, Sources of Anomalous Peaks in Gas-Liquid Chromatography. ResearchGate. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and structure of new vinylcoppersiloxanes and stereoregular organocyclosilsesquioxanes based on them - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Linear/Ladder-Like Polysiloxane Block Copolymers with Methyl-, Trifluoropropyl- and Phenyl- Siloxane Units for Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Key Structural Features of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane is a cornerstone molecule in the field of silicone chemistry. As a short-chain siloxane, it serves as a critical building block and crosslinking agent for the synthesis of a vast array of advanced polymeric materials. Its unique hybrid structure, combining a flexible inorganic siloxane backbone with reactive organic vinyl groups, imparts a desirable combination of properties, including high thermal stability, chemical inertness, and tailored reactivity. These characteristics make the resulting silicone polymers indispensable in diverse high-performance applications, ranging from industrial adhesives and coatings to sophisticated biomedical devices and drug delivery systems.[1][2] This guide provides a detailed examination of the molecule's core structural features, linking its architecture to its chemical behavior and functional applications.

Part 1: Core Molecular Architecture

The functionality of this compound is a direct result of its distinct molecular structure. Understanding this architecture is key to manipulating its reactivity and predicting the properties of the resulting polymers.

Fundamental Identity

A precise identification of the molecule is crucial for experimental consistency and adherence to regulatory standards.

| Property | Value |

| IUPAC Name | 1,5-Divinyl-1,1,3,3,5,5-hexamethyltrisiloxane |

| CAS Number | 17980-39-1[3][4] |

| Molecular Formula | C₁₀H₂₄O₂Si₃[1] |

| Molecular Weight | 260.55 g/mol [1][3] |

| Appearance | Clear, colorless liquid[1] |

The Trisiloxane Backbone: A Foundation of Flexibility

The core of the molecule is its trisiloxane backbone, characterized by a linear chain of alternating silicon and oxygen atoms (Si-O-Si). This inorganic framework is responsible for many of the hallmark properties of silicones:

-

High Flexibility: The Si-O bond is longer and the bond angle is wider compared to a C-C bond, leading to a very low barrier to rotation. This inherent flexibility is transferred to the polymers it forms, resulting in materials that remain pliable over a wide range of temperatures.

-

Thermal Stability: The high bond energy of the Si-O bond (approximately 452 kJ/mol) confers excellent thermal stability, allowing the resulting materials to withstand extreme temperatures without significant degradation.

-

Chemical Inertness and Hydrophobicity: The siloxane backbone is chemically stable and, shielded by methyl groups, presents a low-energy, water-repellent surface.

Key Functional Groups: The Sites of Reactivity

While the backbone provides stability, the substituents on the silicon atoms dictate the molecule's chemical personality and its primary applications.

-

The Vinyl Groups (-CH=CH₂): The two terminal vinyl groups are the most significant structural feature from a reactive standpoint. These carbon-carbon double bonds are the active sites for polymerization, most notably through hydrosilylation reactions.[1] This allows the molecule to act as a potent crosslinker, covalently linking long polymer chains together to form stable, three-dimensional networks characteristic of silicone elastomers and gels.[5]

-

The Methyl Groups (-CH₃): The six methyl groups attached to the silicon atoms are sterically bulky and non-polar. They effectively shield the polar siloxane backbone, which enhances the molecule's hydrophobicity and contributes to the low intermolecular forces responsible for the low surface tension of silicone materials.

Structural Visualization

The following diagram illustrates the arrangement of the functional groups along the trisiloxane backbone.

Caption: Molecular structure of this compound.

Part 2: Spectroscopic Signature and Characterization

Verifying the structure and purity of this compound is essential before its use in synthesis. Spectroscopic methods provide a definitive fingerprint of the molecule.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of this molecule.

-

¹H NMR: The proton NMR spectrum provides clear, distinguishable signals for the different types of protons. The vinyl protons (CH=CH₂) typically appear as a complex multiplet in the region of 5.7-6.2 ppm. The methyl protons (Si-CH₃) appear as sharp singlets near 0.1-0.2 ppm. The integration of these signals (a 3H to 18H ratio, simplified) confirms the ratio of vinyl to methyl groups.

-

²⁹Si NMR: Silicon NMR provides direct information about the silicon environment. Distinct signals would be observed for the terminal vinyl-substituted silicon atoms and the central dimethyl-substituted silicon atom, confirming the trisiloxane structure. For instance, in a similar vinyl-containing cyclosiloxane, the vinyl-substituted silicon appears around -33 ppm, while the dimethylsiloxane units are around -18 ppm.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Siloxane Backbone | Si-O-Si | Strong, broad absorption around 1000-1100 |

| Vinyl Group | C=C (stretch) | ~1600 |

| Vinyl Group | =C-H (stretch) | ~3080 |

| Methyl Group | Si-CH₃ | ~1260 |

Part 3: Reactivity and Mechanistic Insights

The utility of this compound is dominated by the chemistry of its vinyl groups.

Hydrosilylation: The Cornerstone Reaction

Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across the vinyl group's double bond. This reaction is the foundation of silicone elastomer curing and is typically catalyzed by platinum complexes, such as Karstedt's catalyst.[5][7]

The reaction proceeds via the Chalk-Harrod mechanism , a well-established catalytic cycle.[8][9]

-

Oxidative Addition: The Si-H bond of a hydride-containing siloxane adds to the platinum(0) catalyst center.

-

Olefin Coordination: The vinyl group of the divinyltrisiloxane coordinates to the platinum complex.

-

Migratory Insertion: The coordinated double bond inserts into the Pt-H bond. This step is typically regioselective, leading to the anti-Markovnikov product where the silicon attaches to the terminal carbon.

-

Reductive Elimination: The newly formed alkyl-silane product is eliminated from the platinum center, regenerating the active Pt(0) catalyst.[8]

Caption: Simplified Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Experimental Workflow: Formation of a Silicone Elastomer

This protocol describes a conceptual workflow for creating a crosslinked silicone network, a process central to forming elastomers for medical devices or industrial parts.

-

Component Formulation: Prepare two separate components.

-

Part A (Vinyl Component): A high molecular weight vinyl-terminated polydimethylsiloxane (PDMS) polymer is blended with this compound. The latter acts as a reactive chain extender and crosslinker. A platinum catalyst (e.g., Karstedt's catalyst) is also included in this part.[7]

-

Part B (Hydride Component): A hydride-functional siloxane polymer (containing Si-H groups) is prepared.

-

-

Mixing: Combine Part A and Part B in a precise stoichiometric ratio (typically a slight excess of Si-H groups). Thorough mixing is critical to ensure a homogeneous network.

-

Curing (Crosslinking): The mixture is heated (e.g., 80-150 °C). The heat accelerates the hydrosilylation reaction, causing the Si-H groups from Part B to add across the vinyl groups of both the high molecular weight PDMS and the divinyltrisiloxane crosslinker.

-

Network Formation: As the reaction proceeds, a three-dimensional covalent network is formed, transforming the viscous liquid into a solid, elastic material.

-

Post-Curing: A final heating step may be employed to ensure complete reaction and remove any volatile byproducts.

Part 4: Structure-Property Relationships and Applications

The unique structural features of this compound directly translate into the valuable properties of the materials it helps create.

From Molecular Structure to Material Properties

-

Mechanical Properties: The concentration of the divinyltrisiloxane in the formulation directly controls the crosslink density. A higher concentration leads to a more tightly crosslinked network, resulting in a harder, less flexible material (higher durometer). Conversely, a lower concentration yields a softer, more elastic gel.

-

Biocompatibility: The resulting polysiloxane network is chemically inert and stable. When properly synthesized and purified, these materials exhibit excellent biocompatibility, making them suitable for prolonged contact with biological tissues.[1][10]

-

Permeability: The high free volume within the flexible siloxane network allows for high gas permeability, a property leveraged in applications like contact lenses and membranes for blood oxygenators.[11]

Applications in Advanced Materials and Biomedicine

The ability to precisely tune material properties makes this molecule a key ingredient in numerous advanced applications.

-

Medical Device Coatings: The biocompatibility and hydrophobicity of the resulting silicones make them ideal for coating medical implants and devices to improve integration and reduce tissue rejection.[1]

-

Drug Delivery: Functionalized silicone polymer networks can be engineered as matrices for the controlled release of therapeutic agents. The siloxane structure can enhance the solubility and release profile of hydrophobic drugs.[1][12]

-

Tissue Engineering: Silicone elastomers are used to create flexible scaffolds that support cell adhesion and proliferation, which is essential for regenerative medicine and tissue repair applications.[1]

-

Soft Robotics and Flexible Electronics: The tunable elasticity and durability of silicone networks are critical for creating soft, conformable components in modern robotics and wearable electronic devices.[13]

Conclusion

This compound is more than just a chemical intermediate; it is a molecular architect. Its structure is a masterful blend of an inorganic, flexible backbone that provides stability and an organic, reactive functionality that allows for controlled network formation. The terminal vinyl groups are the lynchpin of its utility, enabling the creation of highly tailored materials through the precise and efficient hydrosilylation reaction. For scientists and engineers in materials science and drug development, a thorough understanding of this molecule's structural features is paramount to unlocking its full potential in designing the next generation of advanced silicone-based technologies.

References

-

1,5-Divinyl-1,1,3,3,5,5-Hexamethyl Trisiloxane - Chemsrc.com. Available from: [Link]

-

Lewis, L. N., Stein, J., Gao, Y., Colborn, R. E., & Hutchins, G. (Year). Platinum Catalysts Used in the Silicones Industry. Ingenta Connect. Available from: [Link]

-

Roy, A. K. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. National Institutes of Health (NIH). Available from: [Link]

-

Lewis, L. N., Stein, J., Gao, Y., Colborn, R. E., & Hutchins, G. (1997). Platinum Catalysts Used in the Silicones Industry: Their Synthesis and Activity in Hydrosilylation. ResearchGate. Available from: [Link]

-

Marciniec, B. (2013). Platinum-Based Heterogeneously Catalyzed Hydrosilylation. qualitas1998.net. Available from: [Link]

-

Thermophysical Properties of 1,1,3,3,5,5-Hexamethyltrisiloxane - Chemcasts. Available from: [Link]

-

Chirik, P. J. (2016). Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanistic Pathway from Platinum Catalysts. ACS Publications. Available from: [Link]

-

1,1,3,3,5,5-Hexamethyltrisiloxane | C6H18O2Si3 | CID 6327152 - PubChem. Available from: [Link]

-

Dąbrowska, A., et al. (2021). Most Important Biomedical and Pharmaceutical Applications of Silicones. National Institutes of Health (NIH). Available from: [Link]

-

Dąbrowska, A., et al. (2021). Most Important Biomedical and Pharmaceutical Applications of Silicones. ResearchGate. Available from: [Link]

-

Arkles, B., & Redinger, P. (1983). Silicones in Biomedical Applications. Gelest, Inc.. Available from: [Link]

-

Victor, A., Ribeiro, J., & Araújo, F. S. (2019). Study of PDMS characterization and its applications in biomedicine: A review. SciSpace. Available from: [Link]

-

1,1,3,3,5,5-Hexamethyltrisiloxane - Optional[1H NMR] - Spectrum - SpectraBase. Available from: [Link]

-

Trisiloxane, 1,1,3,3,5,5-hexamethyl- - NIST WebBook. Available from: [Link]

-

Griffin, D. R., & Kalin, J. B. (2022). Biomedical Silicones: Leveraging Additive Strategies to Propel Modern Utility. National Institutes of Health (NIH). Available from: [Link]

-

Chizhova, E. A., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. MDPI. Available from: [Link]

-

1,1,3,3,5,5-Hexamethyltrisiloxane - Optional[ATR-IR] - Spectrum - SpectraBase. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,5-Divinyl-1,1,3,3,5,5-Hexamethyl Trisiloxane Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 4. This compound CAS#: 17980-39-1 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pmr: Vol. 41 Issue 2: p. 66 [ingentaconnect.com]

- 8. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. CAS 1189-93-1: 1,1,3,3,5,5-Hexamethyltrisiloxane [cymitquimica.com]

- 13. Biomedical Silicones: Leveraging Additive Strategies to Propel Modern Utility - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safety and Handling of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Critical Importance of Specificity in Chemical Safety

In the realm of chemical research and development, precision is paramount, not only in experimental design and execution but most critically in safety and handling protocols. This guide addresses the safety and handling of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (CAS Number: 17980-39-1) . It is imperative to distinguish this compound from its close chemical relative, 1,1,3,3,5,5-Hexamethyltrisiloxane (CAS Number: 1189-93-1). The presence of terminal vinyl groups in the former introduces significantly different reactivity, particularly in the context of polymerization and hydrosilylation reactions, which in turn can alter its toxicological profile and handling requirements.

Section 1: Chemical and Physical Properties

Understanding the fundamental properties of a substance is the bedrock of its safe handling. For this compound, the following information has been collated from various chemical suppliers.

| Property | Value | Source |

| CAS Number | 17980-39-1 | [1][2][3] |

| Molecular Formula | C10H24O2Si3 | [2][3] |

| Molecular Weight | 260.55 g/mol | [1][2][3] |

| Appearance | Colorless transparent liquid | |

| Purity | ≥95% - ≥98% | [3] |

| Boiling Point | 80 °C | [2] |

Section 2: Hazard Identification and Toxicological Profile

Due to the lack of a publicly available, comprehensive toxicological study, a definitive hazard assessment for this compound is not possible. However, based on its chemical structure and information for similar vinyl-containing siloxanes, a number of potential hazards should be assumed. The vinyl groups are reactive and can participate in addition reactions, which could have implications for biological reactivity.

Key Potential Hazards:

-

Flammability: One source suggests a flammability classification of Flammable Liquid Category 2, indicating that it is a highly flammable liquid and vapor.[1]

-

Reactivity: The vinyl groups make the molecule susceptible to polymerization, especially in the presence of catalysts, heat, or UV light. This reactivity is a key consideration for storage and handling.

-

Irritation: Like many organosilicon compounds, it may cause skin and eye irritation upon contact.[4]

-

Inhalation: Inhalation of vapors may cause respiratory tract irritation.

Routes of Exposure and Potential Target Organs

Caption: Potential routes of exposure and target organs for this compound.

Section 3: Exposure Controls and Personal Protection

Given the potential hazards, a conservative approach to exposure control and personal protective equipment (PPE) is warranted.

Engineering Controls:

-

Ventilation: Work with this compound should be conducted in a well-ventilated area. For procedures that may generate vapors or aerosols, a chemical fume hood is essential.

-

Emergency Equipment: Safety showers and eyewash stations should be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE):

The following PPE is recommended as a minimum standard. Specific laboratory conditions may necessitate additional or more robust protection.

| Scenario | Recommended PPE | Rationale |

| General Handling & Weighing | - Nitrile or neoprene gloves- Chemical splash goggles- Laboratory coat | To prevent skin and eye contact with small quantities of the liquid. |

| Heating or Reactions | - Nitrile or neoprene gloves- Chemical splash goggles and face shield- Flame-retardant laboratory coat- NIOSH-certified organic vapor respirator (if not in a fume hood) | To provide additional protection against splashes, fires, and inhalation of vapors at elevated temperatures. |

| Large Volume Transfers | - Nitrile or neoprene gloves- Chemical splash goggles and face shield- Chemical-resistant apron over a laboratory coat | To offer enhanced protection against significant splashes and spills. |

Section 4: Safe Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.

Handling:

-

Avoid Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4] Use non-sparking tools and explosion-proof equipment.[4]

-

Grounding: Containers must be properly grounded during transfer to prevent static discharge.[4]

-

Inert Atmosphere: For long-term storage or reactions sensitive to oxidation or polymerization, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]

-